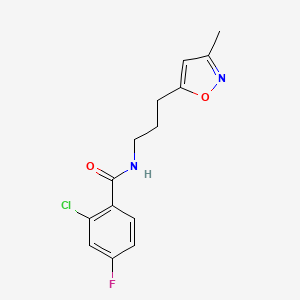

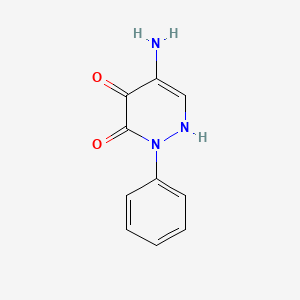

2-chloro-4-fluoro-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves innovative methodologies, including catalyst- and solvent-free approaches and microwave-assisted techniques, highlighting the efficiency and regioselectivity of these processes. For instance, a catalyst- and solvent-free synthesis utilizing microwave-assisted Fries rearrangement underlines the strategic development of heterocyclic amides as intermediates for further chemical transformations (Moreno-Fuquen et al., 2019).

Molecular Structure Analysis

X-ray crystallography and theoretical studies, including density functional theory (DFT) calculations, have been employed to elucidate the molecular structure and intermolecular interactions of related compounds. This includes detailed analysis of molecular conformations and the impact of fluorination on the structure (Moreno-Fuquen et al., 2019).

Chemical Reactions and Properties

Research into the chemical reactions of fluorinated benzamides reveals their potential as intermediates for producing various heterocyclic compounds. The fluorine atom introduces unique electrophilic reactivity, facilitating nucleophilic vinylic substitution reactions and the synthesis of novel fluorinated heterocycles (Meiresonne et al., 2015).

Physical Properties Analysis

The synthesis and characterization of related fluorobenzamides indicate the influence of fluorination on the physical properties, such as melting points and solubility. These physical properties are crucial for determining the compound's suitability for further chemical reactions and potential applications in material science (Journals Iosr et al., 2015).

Chemical Properties Analysis

Fluorination significantly affects the chemical properties of benzamides, including their reactivity and stability. Studies have shown that the presence of fluorine atoms can enhance the compound's electrophilic character, leading to increased reactivity in nucleophilic substitution reactions. This is particularly relevant for the synthesis of complex organic molecules and pharmaceuticals (Meiresonne et al., 2015).

Scientific Research Applications

Automated Radiosynthesis of Tracers

An automated method for the radiosynthesis of [18F]FMISO and [18F]PM-PBB3 tracers, utilized for imaging hypoxia and tau pathology, demonstrates the application of fluorination in developing clinical tools for disease diagnosis and research (Ohkubo et al., 2021).

Antitumor Properties

Research on fluorinated 2-(4-aminophenyl)benzothiazoles indicates potent cytotoxic effects against certain breast cancer cell lines, showcasing the potential of fluorine-containing compounds in cancer research (Hutchinson et al., 2001).

Antimicrobial Applications

The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine revealed promising antimicrobial analogs, highlighting the role of fluorinated compounds in developing new antimicrobial agents (Desai et al., 2013).

Imaging Receptor Status of Tumors

Fluorine-18-labeled benzamide analogues have been explored for imaging the sigma2 receptor status of solid tumors using PET, illustrating the importance of fluorinated compounds in medical imaging and oncology research (Tu et al., 2007).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its chemical structure, it is plausible that it could interact with its targets by forming covalent bonds, thereby altering the function of the target .

Biochemical Pathways

Given its structure, it could potentially interfere with a variety of biochemical processes, such as signal transduction or enzymatic reactions .

Pharmacokinetics

Based on its chemical properties, it is likely that it is absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

It is likely that its interaction with its targets leads to changes in cellular function, potentially resulting in therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and individual patient factors such as age, sex, and health status .

properties

IUPAC Name |

2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O2/c1-9-7-11(20-18-9)3-2-6-17-14(19)12-5-4-10(16)8-13(12)15/h4-5,7-8H,2-3,6H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXRZJUVYOCHTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

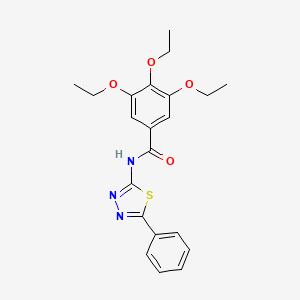

![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2496994.png)

![2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2496998.png)

![(3As,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B2497001.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)

![Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2497014.png)

![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)